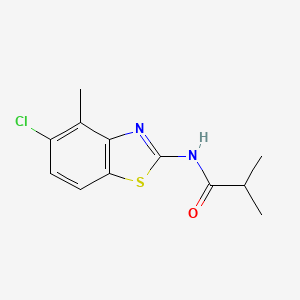

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-6(2)11(16)15-12-14-10-7(3)8(13)4-5-9(10)17-12/h4-6H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWANEHMWZAWLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with isobutyryl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve efficient large-scale synthesis .

Chemical Reactions Analysis

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or morpholine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an anti-inflammatory agent and may inhibit enzymes like cyclooxygenase (COX).

Medicine: Research suggests it could be developed into therapeutic agents for treating inflammatory diseases.

Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Molecular docking studies have shown that the compound can bind to the active site of these enzymes, blocking their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Class

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

- Core Structure : Shares the 1,3-benzothiazole scaffold but differs in substituent positions and functional groups.

- Substituents :

- Chlorine at position 6 (vs. position 5 in the target compound).

- Acetyl-piperidinecarboxamide group at position 2 (vs. 2-methylpropanamide).

- Implications: The 6-chloro substitution may alter electronic density and steric interactions compared to the 5-chloro derivative.

PB-22 N-Pentanoic Acid-3-Carboxyindole

- Core Structure : Contains an indole ring instead of benzothiazole.

- Functional Groups: A pentanoic acid chain and carboxyindole group.

- Implications : The indole core offers distinct π-π stacking properties, while the carboxylic acid group increases hydrophilicity compared to the chloro-methyl benzothiazole system.

Heterocyclic Analogues with Thiadiazole Cores

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-{5-[(4-methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide

- Core Structure : 1,3,4-Thiadiazole (vs. benzothiazole).

- Substituents: A butyl chain at position 3. A thiazolidinone-thioxo moiety at position 3.

- The thioxo group may enhance metal-binding capabilities, a feature absent in the target compound .

Comparative Data Tables

Table 1: Structural Features of Analogues

| Compound | Core Heterocycle | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 1,3-Benzothiazole | 5-Cl, 4-Me | 2-Methylpropanamide |

| 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl) | 1,3-Benzothiazole | 6-Cl | Acetyl-piperidinecarboxamide |

| PB-22 Derivative | Indole | N/A | Pentanoic acid, carboxyindole |

| Thiadiazole Derivative | 1,3,4-Thiadiazole | 5-Butyl, 3-thiazolidinone-thioxo | Propanamide-thioxo |

Table 2: Hypothetical Physicochemical Properties*

| Compound | Molecular Weight (g/mol) | logP | Water Solubility |

|---|---|---|---|

| Target Compound | ~285.8 | ~2.5 | Low |

| 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl) | ~351.9 | ~1.8 | Moderate |

| Thiadiazole Derivative | ~463.6 | ~3.2 | Very Low |

*Calculated using cheminformatics tools; experimental data unavailable in provided evidence.

Research Findings and Implications

- Substituent Position : Chlorine at position 5 (target compound) vs. 6 ( analogue) may influence bioactivity. For example, 5-substituted benzothiazoles often exhibit enhanced antimicrobial activity compared to 6-substituted variants due to optimized steric interactions .

- Heterocycle Choice : Benzothiazoles generally show higher metabolic stability than thiadiazoles, which are prone to oxidation at sulfur atoms .

- Amide Group Design : The 2-methylpropanamide group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas bulkier groups (e.g., piperidine in ) may limit bioavailability.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system substituted with a chloro and methyl group, alongside a propanamide moiety. The structural formula can be represented as follows:

This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are critical in cellular signaling pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatment.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Biological Activity Data

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition of growth | |

| Anticancer | A431, A549 cell lines | Induction of apoptosis | |

| Enzyme inhibition | Specific kinases | Reduced enzyme activity |

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent against bacterial infections.

- Anticancer Potential : A study evaluating the effects of this compound on various cancer cell lines showed that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of cell cycle regulatory proteins, indicating its potential as an anticancer drug.

- Enzyme Interaction Studies : The compound's interaction with specific kinases was investigated using molecular docking studies, which predicted strong binding affinities. This suggests that it may serve as a lead compound for developing kinase inhibitors.

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions . For example, coupling 5-chloro-4-methylbenzoic acid with 2-methylpropanamide precursors in pyridine or dioxane, followed by purification via recrystallization (e.g., ethanol-DMF mixtures). Yield optimization requires precise stoichiometric control of reagents (e.g., 1:1 molar ratio of amine to acyl chloride) and inert reaction conditions to minimize side reactions . Monitoring via TLC and adjusting pH during workup can enhance purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the benzothiazole proton (δ 7.5–8.5 ppm for aromatic H) and the methylpropanamide side chain (δ 1.2–1.5 ppm for CH3 groups) .

- FT-IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C-S/C=N vibrations (600–700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 269.79 for [M+H]+) validate the molecular formula (C₁₂H₁₆ClN₃S) .

Q. What preliminary biological assays are recommended to screen for antimicrobial activity?

- Methodological Answer : Use standardized microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values determined at 24–48 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls. Structural analogs show MIC ranges of 8–64 µg/mL, suggesting similar testing parameters for this compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-inflammatory properties in this compound?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 4-position to enhance interactions with COX-2 active sites .

- Assays : Compare inhibition of TNF-α/IL-6 in LPS-stimulated macrophages. For analogs, IC₅₀ values correlate with substituent electronegativity (e.g., chloro vs. methoxy groups) .

- Computational Modeling : Dock the compound into COX-2 (PDB: 5KIR) using AutoDock Vina to predict binding affinities .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Reproducibility : Standardize assay protocols (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Meta-Analysis : Compare data from PubChem (e.g., CAS 1105188-47-3) with recent journal studies to identify outliers. Adjust for solvent effects (DMSO vs. aqueous buffers) .

- Dose-Response Curves : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent trends .

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs for structure solution and refinement. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H⋯N interactions) .

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts. For twinned crystals, employ TWINABS for data scaling .

- Validation : Check R-factor convergence (R1 < 5%) and PLATON/ADDSYM for symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.